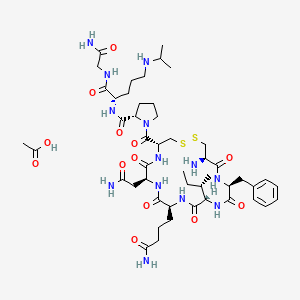

Selepressin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H77N13O13S2 |

|---|---|

Molecular Weight |

1108.3 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H73N13O11S2.C2H4O2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62;1-2(3)4/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-,33-,34-,38-;/m0./s1 |

InChI Key |

RVMLOQIWCGHCAO-ZKEJFRHHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N.CC(=O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Selepressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selepressin acetate (formerly known as FE 202158) is a synthetic nonapeptide analogue of vasopressin, engineered as a potent and highly selective agonist for the vasopressin V1a receptor.[1] Its development has been primarily focused on the treatment of vasodilatory hypotension, particularly in the context of septic shock. This guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Selective V1a Receptor Agonism

The primary mechanism of action of Selepressin is its selective binding to and activation of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Unlike the endogenous hormone arginine vasopressin (AVP), which non-selectively activates V1a, V1b, and V2 receptors, Selepressin's high selectivity for the V1a receptor is a key design feature aimed at eliciting specific physiological responses while avoiding the potential adverse effects associated with the activation of other vasopressin receptor subtypes.

The V1a receptors are predominantly located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction.[2] This selective action forms the basis of Selepressin's therapeutic potential in counteracting the profound vasodilation that characterizes septic shock.

Quantitative Receptor Selectivity

The selectivity of Selepressin for the human V1a receptor over other human vasopressin and oxytocin receptors has been quantified in functional reporter gene assays. The following table summarizes the half-maximal effective concentrations (EC50) for Selepressin at these receptors, demonstrating its potent and selective V1a agonism.

| Receptor | Cell Line | Assay Type | Selepressin EC50 (nM) | Reference |

| Human Vasopressin V1a | HEK293 | Luciferase Reporter Gene Assay | 2.4 | [3] |

| Rat Vasopressin V1a | HEK293 | Luciferase Reporter Gene Assay | 0.55 | [3] |

| Human Vasopressin V1b | Flp-In-293 | Luciferase Reporter Gene Assay | 340 | [3] |

| Human Vasopressin V2 | HEK293 | Luciferase Reporter Gene Assay | 2700 | [3] |

| Human Oxytocin (OT) | CHO-K1 | Luciferase Reporter Gene Assay | 1100 | [3] |

Signaling Pathways

Upon binding of Selepressin to the V1a receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.

The Canonical Gq/11-PLC-IP3-DAG Pathway

The activation of the Gq/11 protein by the Selepressin-V1a receptor complex triggers the following sequence of events:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ concentration, along with the presence of DAG, activates protein kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ levels and PKC-mediated phosphorylation of downstream targets, such as myosin light chain kinase, ultimately result in the contraction of vascular smooth muscle cells and subsequent vasoconstriction.

Alternative Signaling in Endothelial Cells: p53-RhoA/Rac1 Pathway

Recent research suggests that in addition to its effects on smooth muscle, Selepressin may also exert protective effects on the vascular endothelium, which is compromised in septic shock leading to vascular leakage. In human lung microvascular endothelial cells, Selepressin has been shown to induce the expression of the tumor suppressor protein p53.[4] This induction appears to mediate a barrier-protective effect by modulating the activity of small GTPases:

-

Inhibition of RhoA: p53 can lead to the inhibition of the RhoA signaling pathway. RhoA is typically associated with increased endothelial permeability and the formation of stress fibers.[5]

-

Activation of Rac1: Conversely, p53 can promote the activation of Rac1, a GTPase known to enhance endothelial barrier function.[5][6][7]

This dual regulation of RhoA and Rac1 by a p53-dependent mechanism contributes to the stabilization of the endothelial barrier, potentially reducing the vascular leakage seen in septic shock.

References

- 1. reprocell.com [reprocell.com]

- 2. Potentiation by vasopressin of adrenergic vasoconstriction in the rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ovine septic shock model of live bacterial infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Wild‐type p53 enhances endothelial barrier function by mediating RAC1 signalling and RhoA inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wild-type p53 enhances endothelial barrier function by mediating RAC1 signalling and RhoA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

Selepressin Acetate for Septic Shock: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research on selepressin acetate, a selective vasopressin V1a receptor agonist, for the treatment of septic shock. It covers the core mechanism of action, detailed experimental protocols from key preclinical and clinical studies, a comprehensive summary of quantitative data, and an analysis of the translational challenges that led to the discontinuation of its development for this indication.

Core Concept: Mechanism of Action of Selepressin

Septic shock is characterized by profound vasodilation and increased capillary permeability, leading to hypotension and organ dysfunction.[1] Vasopressin is an endogenous hormone that helps regulate vascular tone through various receptors.[2] Unlike the non-selective agonist arginine vasopressin (AVP), which stimulates V1a, V1b, and V2 receptors, selepressin is a selective agonist for the V1a receptor.[3][4]

The therapeutic rationale for selepressin in septic shock is based on the specific actions mediated by the V1a receptor:

-

Vasoconstriction: Activation of V1a receptors on vascular smooth muscle cells leads to vasoconstriction, thereby increasing systemic vascular resistance and mean arterial pressure (MAP).[2][3]

-

Mitigation of Vascular Leakage: Preclinical studies suggest that V1a receptor activation can reduce vascular permeability and tissue edema, a critical factor in the pathophysiology of septic shock.[1]

By selectively targeting the V1a receptor, selepressin was hypothesized to provide the beneficial vasoconstrictive effects of vasopressin while avoiding the potentially adverse effects associated with V1b and V2 receptor stimulation, such as increased procoagulant factor release and water retention.[1][4]

Signaling Pathway

The binding of selepressin to the V1a receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to vasoconstriction.

Data Presentation

Quantitative data from key preclinical and clinical studies are summarized below for comparative analysis.

Preclinical Studies

Table 1: Ovine Fecal Peritonitis Model - Hemodynamic and Survival Data [2][5][6]

| Parameter | Selepressin (1 pmol/kg/min) | Arginine Vasopressin (AVP) (0.25 pmol/kg/min) | Norepinephrine (NE) (3 nmol/kg/min) |

| Intervention Timing | Early & Late | Early & Late | Early & Late |

| Median Survival Time (Early) | 26 hours | 19-23 hours | 19-23 hours |

| Mean Arterial Pressure (Early) | Maintained better than AVP/NE | - | - |

| Cardiac Index (Early) | Maintained better than AVP/NE | - | - |

| Blood Lactate Levels (Early) | Slower increase | Faster increase | Faster increase |

| Lung Edema (Early & Late) | Less edema | More edema | More edema |

| Cumulative Fluid Balance (Early) | Lower | Higher | Higher |

| Interleukin-6 Levels (Early) | Lower | Higher | Higher |

Clinical Trials

Table 2: Phase IIa Randomized Controlled Trial Data (Selepressin vs. Placebo) [6][7][8]

| Parameter | Selepressin (2.5 ng/kg/min) | Placebo | p-value |

| Patients Maintaining MAP >60 mmHg without NE at 24h | ~70% | ~20% | < 0.01 |

| 7-Day Cumulative NE Dose (µg/kg) | 249 | 761 | < 0.01 |

| Mean NE Infusion Rate at 24h (µg/kg/min) | 0.04 | 0.18 | < 0.001 |

| Proportion of Days Alive & Free of Ventilation (over 7 days) | 54% | 23% | < 0.02 |

| Cumulative Net Fluid Balance (from day 5) | Lower (~6.5 L) | Higher (~9 L) | < 0.05 |

| 28-Day Mortality | 5% (1 of 19) | 21% (4 of 19) | Not statistically significant |

Table 3: SEPSIS-ACT Phase IIb/III Randomized Clinical Trial Data (Selepressin vs. Placebo) [3][9][10]

| Parameter | Selepressin (n=562) | Placebo (n=266) | Difference (95% CI) / p-value |

| Primary Endpoint: Ventilator- & Vasopressor-Free Days (within 30 days) | 15.0 days | 14.5 days | 0.6 (-1.3 to 2.4); p = 0.41 |

| 90-Day Mortality | Not Reported as Significantly Different | Not Reported as Significantly Different | - |

| Kidney Replacement Therapy-Free Days | Not Reported as Significantly Different | Not Reported as Significantly Different | - |

| ICU-Free Days | Not Reported as Significantly Different | Not Reported as Significantly Different | - |

| Mean MAP (first 6 hours) | 74 mmHg | 70 mmHg | Hypothesis generating |

| Mean NE Requirement (first 6 hours, µg/kg/min) | 0.29 | 0.48 | Hypothesis generating |

| Adverse Events (Cardiac Arrhythmias) | 27.9% | 25.2% | Not statistically significant |

| Adverse Events (Mesenteric Ischemia) | 3.2% | 2.6% | Not statistically significant |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. The following sections describe the key experimental models used in selepressin research.

Preclinical Model: Ovine Fecal Peritonitis-Induced Septic Shock

This large animal model is considered clinically relevant as it mimics the hemodynamic and inflammatory progression of human septic peritonitis.[5]

Protocol Overview:

-

Animal Preparation: Adult female sheep are anesthetized, mechanically ventilated, and surgically instrumented for hemodynamic monitoring. This includes the placement of arterial lines, a pulmonary artery catheter (Swan-Ganz), and a urinary catheter.[5]

-

Induction of Sepsis: Fecal peritonitis is induced by inoculating a standardized amount of the animal's own feces into the peritoneal cavity. This leads to a polymicrobial infection and the subsequent systemic inflammatory response.

-

Monitoring: Continuous monitoring of hemodynamic parameters (MAP, cardiac index, systemic vascular resistance), respiratory function, renal function (urine output), and body temperature is performed. Blood samples are drawn at regular intervals to measure lactate, inflammatory cytokines (e.g., IL-6), and markers of coagulation.[5]

-

Intervention:

-

Fluid Resuscitation: Animals receive intravenous fluids (e.g., Ringer's lactate) to maintain hydration and hemodynamic stability.[2]

-

Vasopressor Infusion: Once septic shock is established (defined by a drop in MAP below a certain threshold, e.g., <70 mmHg, despite fluid challenges), animals are randomized to receive continuous infusions of selepressin, AVP, or norepinephrine.[2][6] Doses are titrated to maintain a target MAP.

-

-

Endpoints: Primary endpoints often include survival time, hemodynamic stability, and markers of organ function. Post-mortem analysis, such as measuring lung wet/dry weight ratio, is used to assess tissue edema.[5]

Clinical Trial: SEPSIS-ACT

The Selepressin Evaluation Programme for Sepsis-Induced Shock - Adaptive Clinical Trial (SEPSIS-ACT) was a large-scale, adaptive phase 2b/3 trial designed to determine the efficacy of selepressin in adults with septic shock.[9]

Protocol Overview:

-

Patient Population: Adult patients (≥18 years) with septic shock, defined as requiring norepinephrine (>5 µ g/min ) for more than one hour to maintain a MAP of <65 mmHg despite adequate fluid resuscitation.[1]

-

Trial Design: A blinded, randomized, placebo-controlled, seamless, adaptive phase 2b/3 trial.

-

Part 1 (Dose-finding): Utilized a Bayesian algorithm to adjust randomization probabilities to different selepressin dosing regimens (starting at 1.7, 2.5, or 3.5 ng/kg/min) versus placebo. The goal was to identify the best-performing dose.[9]

-

Part 2 (Confirmation): Would have compared the best-performing regimen from Part 1 against a placebo in a larger cohort. However, the trial was stopped for futility at the end of Part 1.[9]

-

-

Intervention: Patients were randomized to receive a continuous intravenous infusion of one of the selepressin dosing regimens or a matching placebo. Open-label norepinephrine was co-administered and titrated to maintain a target MAP.[7]

-

Endpoints:

-

Data and Safety Monitoring: The trial was overseen by an independent data and safety monitoring board (DSMB) which reviewed safety and efficacy data, leading to the recommendation to stop the trial.[4]

Cellular Assays for V1a Receptor Activity

In vitro assays are essential for confirming the selectivity and potency of compounds like selepressin at their target receptor.

Protocol 1: Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., selepressin) to displace a radiolabeled ligand from the V1a receptor, thereby determining its binding affinity (Ki).

-

Cell Culture and Membrane Preparation: A stable cell line (e.g., CHO or HEK-293) expressing the human V1a receptor is cultured. The cells are harvested, and cell membrane homogenates are prepared.

-

Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]AVP) and varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a V1a receptor agonist to trigger a downstream signaling event, specifically the release of intracellular calcium.

-

Cell Culture: A stable cell line expressing the human V1a receptor is seeded into a multi-well plate (e.g., 96-well, black-walled, clear-bottomed).

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). This dye exhibits a shift in its fluorescence emission or excitation spectrum upon binding to calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (selepressin) is automatically injected into the wells at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically, both before and after the addition of the compound. An increase in intracellular calcium is detected as a change in fluorescence.

-

Data Analysis: The magnitude of the fluorescence change is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.

Analysis and Conclusion: The Discrepancy Between Preclinical Promise and Clinical Failure

The development of selepressin for septic shock represents a cautionary tale in drug development. Despite a strong preclinical rationale and highly promising results in a clinically relevant ovine model, selepressin failed to demonstrate efficacy in the large-scale SEPSIS-ACT clinical trial.[3][9] The trial was stopped for futility as there was no significant difference in the primary endpoint of ventilator- and vasopressor-free days.[9]

Several factors may contribute to this discrepancy:

-

Timing of Intervention: In the ovine studies, selepressin showed the most significant benefit when administered early.[2][5] In the SEPSIS-ACT trial, patients had already been receiving norepinephrine for a median of 8 hours before the study drug was initiated, potentially limiting the therapeutic window for selepressin to exert its beneficial effects on vascular leakage and inflammation.[9]

-

Complexity and Heterogeneity of Human Sepsis: Animal models, even sophisticated ones, cannot fully replicate the complex and heterogeneous nature of human sepsis. Patients in the SEPSIS-ACT trial had a wide range of comorbidities and sources of infection, which could have influenced their response to treatment in ways not captured by the more homogenous animal model.

-

Endpoint Selection: While preclinical studies showed improvements in survival and specific organ function markers, the primary endpoint of the SEPSIS-ACT trial was a composite of ventilator- and vasopressor-free days. While patient-centered, this endpoint may not have been sensitive enough to detect more subtle benefits of selepressin, such as improved fluid balance and reduced vascular leak, which were observed in the Phase IIa study.[6][7]

-

Dose Selection: Although the adaptive trial design was intended to identify the optimal dose, it is possible that the dose ranges tested were not optimal for the broad population of septic shock patients enrolled.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Unintended Consequences: Fluid Resuscitation Worsens Shock in an Ovine Model of Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ovine septic shock model of live bacterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ovine septic shock model of live bacterial infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Frontiers | Fluids or vasopressors for the initial resuscitation of septic shock [frontiersin.org]

- 7. An ovine model of hyperdynamic endotoxemia and vital organ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. researchgate.net [researchgate.net]

The role of V1A receptors in vascular tone

An In-depth Technical Guide on the Role of V1A Receptors in Vascular Tone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regulation of vascular tone is a complex physiological process critical for maintaining blood pressure and ensuring adequate tissue perfusion. A key player in this regulation is the neuropeptide Arginine Vasopressin (AVP), which exerts its effects through a family of G protein-coupled receptors (GPCRs).[1] Among these, the V1A receptor (V1AR) is of paramount importance in the cardiovascular system. Primarily located on vascular smooth muscle cells (VSMCs), the V1A receptor mediates the potent vasoconstrictor effects of AVP, thereby playing a crucial role in cardiovascular homeostasis.[2][3] This technical guide provides a comprehensive overview of the V1A receptor's function in regulating vascular tone, detailing its signaling pathways, the quantitative aspects of its activity, and the experimental protocols used for its study.

V1A Receptor Signaling Pathway in Vascular Smooth Muscle

The V1A receptor is a canonical member of the GPCR superfamily, characterized by seven transmembrane domains.[4] Its activation by AVP initiates a well-defined signaling cascade that culminates in VSMC contraction and an increase in vascular tone.[2]

Upon AVP binding, the V1A receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein of the Gq/11 family.[2][4] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][5]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[2][6]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors (IP3Rs) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs.[6][7] This binding opens the IP3R channels, causing a rapid release of Ca²⁺ from the SR into the cytosol. The resulting sharp increase in intracellular Ca²⁺ concentration is a primary trigger for smooth muscle contraction.[7]

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[2][8] Activated PKC phosphorylates various downstream targets, contributing to the sustained phase of muscle contraction. PKC can modulate the activity of ion channels and other contractile proteins, and it also plays a role in the desensitization of the V1A receptor itself.[9][10]

The elevated cytosolic Ca²⁺ binds to calmodulin, and this Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the cross-bridge cycling between actin and myosin filaments that generates force and results in cell contraction.

In addition to the canonical PLC pathway, V1A receptor activation can also stimulate Phospholipase A2 and Phospholipase D, further contributing to the complex signaling network within the VSMC.[11]

Quantitative Data Presentation

The physiological impact of V1A receptor activation is supported by extensive quantitative data from pharmacological and genetic studies.

Table 1: Binding Affinities (Ki) at V1A Receptors

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

| Ligand/Antagonist | Receptor Species | Average Ki (nM) | Notes |

| Arginine Vasopressin (AVP) | Human | 1.8 ± 0.4 | Endogenous agonist.[4] |

| Arginine Vasopressin (AVP) | Hamster | 4.70 | Endogenous agonist.[12] |

| Relcovaptan (SR-49059) | Human | 1.3 ± 0.2 | Selective V1A antagonist.[4] |

| Manning Compound | Hamster | 6.87 | Selective V1A antagonist.[12] |

| Oxytocin (OT) | Hamster | 495.2 | Shows significantly lower affinity for V1AR compared to its own receptor.[12] |

Table 2: Physiological Effects in V1A Receptor Knockout (V1a⁻/⁻) Mice

Studies using mice genetically engineered to lack the V1A receptor have been instrumental in defining its role in blood pressure homeostasis.

| Parameter | Genotype | Observation | Reference |

| Basal Blood Pressure | V1a⁻/⁻ vs. Wild-Type (V1a⁺/⁺) | Significantly lower resting blood pressure in V1a⁻/⁻ mice. | [3][13][14] |

| Circulating Blood Volume | V1a⁻/⁻ vs. Wild-Type (V1a⁺/⁺) | Significant ~9% reduction in blood volume in V1a⁻/⁻ mice. | [3][15] |

| Response to AVP Infusion | V1a⁻/⁻ | AVP-induced pressor (vasoconstrictor) response is abolished. A decrease in blood pressure is observed, likely via V2 receptor-mediated vasodilation. | [3][14] |

| Baroreflex Sensitivity | V1a⁻/⁻ | Markedly impaired arterial baroreceptor reflexes. | [3][13] |

Table 3: AVP-Induced Changes in Renal Vascular Resistance (RVR)

These data illustrate how V1A receptor-mediated vasoconstriction is modulated by other local vasoactive systems in the kidney.

| Condition (in Wild-Type Mice) | AVP-Induced Change in RVR | Interpretation | Reference |

| Control | +75 ± 6% | AVP causes significant renal vasoconstriction via V1A receptors. | [16] |

| With L-NAME (NO Synthase Inhibitor) | +308 ± 76% | Nitric oxide (NO) normally buffers or opposes AVP-induced vasoconstriction. Blocking NO production dramatically enhances the constrictor response. | [16][17] |

| With Indomethacin (COX Inhibitor) | +125 ± 15% | Prostanoids also buffer the vasoconstrictor effect of AVP. | [16] |

| With Tempol (Superoxide Scavenger) | RVR response inhibited by 38% | Superoxide enhances the contractile response, likely by reducing NO availability. | [16][17] |

Experimental Protocols

Wire Myography for Assessing V1A-Mediated Vascular Tone

Wire myography is a standard ex vivo technique used to measure the isometric tension of isolated small blood vessel segments, allowing for the characterization of their contractile and relaxation properties.[18][19]

Objective: To measure the contractile response of an isolated artery to a V1A receptor agonist.

Methodology:

-

Vessel Isolation:

-

Euthanize the experimental animal (e.g., mouse, rat) according to approved ethical protocols.

-

Carefully dissect the desired vascular bed (e.g., mesenteric arcade, thoracic aorta).

-

Isolate a small (~2 mm) segment of a resistance artery (typically 150-250 µm in diameter).[20]

-

Immediately place the vessel segment in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

-

Mounting:

-

Transfer the vessel to the chamber of a wire myograph system containing fresh PSS.

-

Carefully thread two fine tungsten wires (typically 40 µm diameter) through the lumen of the vessel segment.

-

Mount the wires onto two supporting jaws within the chamber. One jaw is attached to a force transducer, and the other to a micrometer for precise length adjustments.[18]

-

-

Normalization and Equilibration:

-

Gently stretch the vessel stepwise using the micrometer, recording the passive force at each step to determine its optimal resting tension. This normalization procedure ensures that the vessel can generate its maximal active force in response to stimuli.[19]

-

Set the vessel to its optimal diameter and allow it to equilibrate for 30-60 minutes at 37°C while being continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Viability and Endothelium Integrity Check:

-

Assess the vessel's health by inducing a strong contraction with a high-potassium solution (e.g., 115 mM KCl). A robust contraction confirms viability.[19]

-

To check for a functional endothelium, pre-constrict the vessel with an agonist like phenylephrine or U46619 and then add acetylcholine. A relaxation of >80% typically indicates an intact endothelium.[19]

-

-

Pharmacological Stimulation:

-

After washing out previous agents and allowing the vessel to return to its basal tone, add the V1A receptor agonist (e.g., Arginine Vasopressin or a selective agonist like Felypressin) to the chamber in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Record the isometric force generated at each concentration until a plateau is reached.

-

To confirm specificity, a parallel experiment can be run where the vessel is pre-incubated with a selective V1A antagonist (e.g., Relcovaptan) before adding the agonist.

-

-

Data Analysis:

-

The contractile force is typically expressed as a percentage of the maximal contraction induced by the high-potassium solution.

-

Plot the concentration-response curve to determine parameters like EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response).

-

Regulation and Desensitization of V1A Receptors

Like most GPCRs, the V1A receptor is subject to regulatory mechanisms that prevent overstimulation. Prolonged exposure to AVP leads to receptor desensitization, a process that attenuates the signaling response.

-

Phosphorylation and Uncoupling: Agonist binding leads to phosphorylation of the V1A receptor's intracellular domains by GPCR kinases (GRKs) and second messenger-dependent kinases like PKC.[1] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's ability to couple with Gq/11, effectively uncoupling it from the downstream signaling cascade.[1]

-

Internalization: Following β-arrestin binding, the V1A receptor is targeted for internalization into endosomes.[1][21] This process removes the receptors from the cell surface, further reducing the cell's responsiveness to AVP. The internalization of hepatic V1A receptors occurs rapidly, with a half-life of 3-6 minutes.[1]

-

Recycling and Downregulation: Once internalized, V1A receptors can be dephosphorylated and recycled back to the plasma membrane, a process that resensitizes the cell to AVP. This recycling is relatively rapid for V1A receptors.[1] Alternatively, receptors can be targeted for lysosomal degradation, a process known as downregulation, which leads to a long-term reduction in receptor number.

Conclusion

The V1A receptor is a central mediator of vascular tone, translating the hormonal signal of Arginine Vasopressin into a potent vasoconstrictor response. Its function is governed by a well-characterized Gq/11-PLC-IP3/DAG signaling pathway that precisely controls intracellular calcium levels and the contractile state of vascular smooth muscle cells. Quantitative data from knockout models and pharmacological studies have unequivocally established its critical role in maintaining blood pressure and fluid homeostasis. Understanding the detailed mechanisms of V1A receptor signaling, regulation, and its physiological effects is essential for researchers in cardiovascular physiology and provides a solid foundation for the development of therapeutic agents targeting hypertension, circulatory shock, and other cardiovascular diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. scbt.com [scbt.com]

- 3. V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Role of protein kinase C and carboxyl-terminal region in acute desensitization of vasopressin V1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homologous and heterologous acute desensitization of vasopressin V1a receptor in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cloned vasopressin V1a receptor stimulates phospholipase A2, phospholipase C, and phospholipase D through activation of receptor-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of V1a vasopressin receptors in blood pressure homeostasis: a review of studies on V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Renal vasoconstriction by vasopressin V1a receptors is modulated by nitric oxide, prostanoids, and superoxide but not the ADP ribosyl cyclase CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 19. Assessment of Vascular Tone Responsiveness using Isolated Mesenteric Arteries with a Focus on Modulation by Perivascular Adipose Tissues [jove.com]

- 20. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Selepressin (FE 202158): A Technical Overview of its Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery, mechanism of action, and clinical development of Selepressin, a selective vasopressin V1a receptor agonist. It includes summaries of preclinical and clinical data, detailed experimental methodologies, and diagrams of key pathways and processes.

Introduction: The Rationale for a Selective V1a Agonist

Septic shock is a life-threatening condition characterized by profound vasodilation and increased capillary permeability, leading to hypotension and organ dysfunction[1]. The standard of care involves vasopressor therapy, with norepinephrine being the first-line agent[1][2]. Arginine vasopressin (AVP), a non-selective agonist of vasopressin receptors, is often used as a second-line agent[2][3]. However, AVP's action on multiple receptor subtypes (V1a, V1b, V2) can lead to undesirable effects, such as those mediated by the V2 receptor, which include vasodilation and pro-coagulant effects[3].

This created a therapeutic rationale for a selective vasopressin V1a receptor agonist that could induce potent vasoconstriction without the off-target effects of non-selective agents[3][4]. Selepressin (also known as FE 202158) was developed by Ferring Pharmaceuticals to meet this need[5][6][7]. It is a potent, short-acting peptide agonist designed for high selectivity to the V1a receptor, with the aim of increasing arterial pressure, reducing vascular leakage, and mitigating pulmonary edema in septic shock patients[5][6][8]. Despite promising early-phase results, its development was ultimately discontinued after a large Phase 2b/3 trial[2][6].

Mechanism of Action

Selepressin exerts its effects by selectively binding to and activating the vasopressin V1a receptor (V1aR), a G-protein coupled receptor (GPCR)[3][9].

2.1 V1aR-Mediated Vasoconstriction The primary mechanism for blood pressure elevation is through the V1aR signaling cascade in vascular smooth muscle cells.

-

Activation: Selepressin binds to the V1aR.

-

G-Protein Coupling: The activated receptor couples to Gαq/11 proteins[10][11].

-

Downstream Cascade: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[11].

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+)[11].

-

Contraction: The elevated cytosolic Ca2+ leads to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in systemic vascular resistance and mean arterial pressure (MAP).

References

- 1. rebelem.com [rebelem.com]

- 2. Selepressin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 4. jwatch.org [jwatch.org]

- 5. Ferring Pharmaceuticals begins Phase 2b/3 trial of selepressin for treatment of septic shock - Ferring Global [ferring.com]

- 6. Selepressin - Wikipedia [en.wikipedia.org]

- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. innoprot.com [innoprot.com]

- 11. caymanchem.com [caymanchem.com]

Foundational Studies of Selepressin (FE 202158): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selepressin (FE 202158), a synthetic peptide analogue of [Arg(8)]vasopressin (AVP), is a potent and highly selective vasopressin V1a receptor (V1aR) full agonist.[1][2] Developed by Ferring Pharmaceuticals, it was investigated for the treatment of vasodilatory hypotension, particularly in the context of septic shock.[1][2] Unlike the non-selective vasopressin, selepressin was designed to elicit vasoconstriction and improve vascular tone with minimal activity on V2 receptors, thereby avoiding potential V2-mediated effects such as antidiuresis and vasodilation.[1][3] Its short-acting nature was intended to allow for precise dose titration with a rapid onset and offset of action.[1][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research that has characterized the pharmacology and potential therapeutic utility of selepressin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies, highlighting selepressin's receptor binding affinity, functional potency, and in vivo efficacy compared to arginine vasopressin (AVP).

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Receptor | Assay Type | Species | EC50 (nM) | Selectivity Ratio (V1aR vs. other receptors) | Reference |

| Selepressin (FE 202158) | Human V1aR | Functional Reporter Gene | Human | 2.4 | 1:142 (V1bR) : 1107 (V2R) : 440 (OTR) | [1] |

| Arginine Vasopressin (AVP) | Human V1aR | Functional Reporter Gene | Human | 0.24 | 1:18 (V1bR) : 0.2 (V2R) : 92 (OTR) | [1] |

| Selepressin (FE 202158) | Rat Common Iliac Artery | Ex Vivo Vasoconstriction | Rat | 3.6 | - | [1] |

| Arginine Vasopressin (AVP) | Rat Common Iliac Artery | Ex Vivo Vasoconstriction | Rat | 0.8 | - | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Endpoint | ED50 (pmol/kg/min) | Key Findings | Reference |

| Selepressin (FE 202158) | Rat | Reduction of ear skin blood flow | 4.0 | No V2R-mediated antidiuretic activity at its ED50. | [1] |

| Arginine Vasopressin (AVP) | Rat | Reduction of ear skin blood flow | 3.4 | Pronounced antidiuretic effect. | [1] |

| Selepressin (FE 202158) | Ovine Severe Sepsis | Blockade of vascular leak | - | Almost completely blocked fluid accumulation. | [5][6] |

| Arginine Vasopressin (AVP) | Ovine Severe Sepsis | Blockade of vascular leak | - | Partially reduced fluid accumulation. | [5][6] |

| Selepressin (FE 202158) | Ovine Septic Shock | Hemodynamics, Survival | - | Superior to AVP and norepinephrine in maintaining MAP and cardiac index, especially with early intervention. Longer survival times. | [7] |

Signaling Pathways and Mechanism of Action

Selepressin exerts its effects primarily through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its vasoconstrictive and endothelial barrier-protective effects.

V1a Receptor Signaling Pathway

Caption: V1a receptor signaling cascade initiated by Selepressin.

Endothelial Barrier Protection

In addition to its vasoconstrictive properties, selepressin has been shown to protect the endothelial barrier, a critical factor in mitigating vascular leakage in sepsis.[8] Studies in human lung microvascular endothelial cells (HLMVECs) revealed that selepressin counteracts the disruptive effects of inflammatory mediators like thrombin and lipopolysaccharide (LPS).[8][9] This protective mechanism is thought to involve the induction of p53, suppression of the inflammatory RhoA/myosin light chain pathway, and activation of the barrier-protective GTPase Rac1.[8]

Caption: Proposed mechanism of Selepressin-mediated endothelial protection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used in the evaluation of selepressin.

Receptor Functionality and Selectivity Assays

-

Objective: To determine the potency and selectivity of selepressin at human vasopressin and oxytocin receptors.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were stably transfected to express human V1a, V1b, V2, or oxytocin receptors.

-

Reporter Gene Assay: Cells were co-transfected with a reporter gene construct, typically containing a serum response element (SRE) linked to a luciferase reporter gene.

-

Agonist Stimulation: Cells were treated with increasing concentrations of selepressin or AVP.

-

Data Analysis: Luciferase activity was measured as a function of agonist concentration. EC50 values were calculated using non-linear regression analysis to determine potency. Selectivity was determined by comparing the EC50 values across the different receptor types.[1]

-

In Vivo Vasopressor Effect in Rats

-

Objective: To assess the vasoconstrictor activity and duration of action of selepressin in a living organism.

-

Methodology:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used.

-

Measurement of Blood Flow: A laser Doppler flow probe was placed on the ventral side of the ear to measure skin blood flow.

-

Drug Administration: Selepressin or AVP was administered via continuous intravenous infusion at various doses.

-

Data Analysis: The reduction in ear skin blood flow was measured, and the dose required to produce a 50% reduction (ED50) was calculated. The duration of the vasopressor effect was also assessed following an intravenous bolus injection.[1]

-

Ovine Model of Severe Sepsis

-

Objective: To evaluate the efficacy of selepressin in a clinically relevant model of sepsis-induced hypotension and vascular leakage.

-

Methodology:

-

Animal Model: Chronically instrumented adult sheep were used.

-

Induction of Sepsis: Sepsis was induced by insufflating cooled cotton smoke followed by instillation of Pseudomonas aeruginosa into the airways, or by fecal peritonitis.[5][7]

-

Resuscitation and Treatment: Animals received fluid resuscitation. When mean arterial pressure (MAP) dropped below a predefined threshold, a continuous IV infusion of selepressin, AVP, or norepinephrine was initiated and titrated to maintain a target MAP.[7]

-

Outcome Measures: Key parameters monitored included MAP, cardiac index, systemic vascular resistance, fluid balance (as an indicator of vascular leak), blood lactate levels, and survival time.[7]

-

Caption: Workflow for the ovine septic shock experimental model.

Clinical Development and Outcomes

Selepressin advanced to clinical trials for the treatment of septic shock. A Phase IIa trial (NCT01000649) suggested that selepressin could effectively replace norepinephrine while maintaining adequate MAP, potentially improving fluid balance and shortening the duration of mechanical ventilation.[10][11]

However, the large-scale adaptive Phase 2b/3 SEPSIS-ACT trial (NCT02508649) was terminated for futility.[2][12] The trial found that among patients with septic shock receiving norepinephrine, the administration of selepressin, compared with placebo, did not result in a significant improvement in the primary endpoint of ventilator- and vasopressor-free days within 30 days.[12][13]

Conclusion

The foundational studies of selepressin meticulously characterized it as a potent, highly selective, and short-acting V1a receptor agonist. Preclinical research demonstrated its efficacy as a vasopressor and its potential to mitigate vascular leakage, a key pathology in septic shock. While the promising preclinical and early clinical results did not translate into improved patient-centered outcomes in a large pivotal trial, the research on selepressin has significantly advanced the understanding of selective vasopressin receptor agonism. The detailed pharmacological profile, signaling pathway elucidation, and established experimental models remain a valuable resource for the ongoing development of novel vasopressor agents and therapies for shock states.

References

- 1. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selepressin - Wikipedia [en.wikipedia.org]

- 3. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 4. researchgate.net [researchgate.net]

- 5. The selective vasopressin type 1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective V1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective V(1A) Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist Selepressin against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Endothelial Barrier Dysfunction and the Role of Vasopressin Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial barrier dysfunction is a critical component in the pathophysiology of numerous inflammatory conditions, including sepsis and acute respiratory distress syndrome (ARDS). This dysfunction leads to increased vascular permeability, resulting in tissue edema and organ failure. Vasopressin and its analogues have emerged as potential therapeutic agents to counteract these effects. This technical guide provides a comprehensive overview of the mechanisms by which vasopressin agonists, specifically the V1a receptor agonist selepressin and the mixed V1/V2 receptor agonist terlipressin, modulate endothelial barrier function. We delve into the intricate signaling pathways, present available quantitative data on their efficacy, and provide detailed experimental protocols for key assays in this field of research.

Introduction to Endothelial Barrier Dysfunction

The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and the surrounding tissues. This barrier is maintained by a complex interplay of intercellular junctions, including tight junctions (TJs) and adherens junctions (AJs), which are anchored to the actin cytoskeleton. Key proteins involved in maintaining this barrier integrity include VE-cadherin at AJs and occludin and zonula occludens-1 (ZO-1) at TJs.

In inflammatory states, various mediators such as lipopolysaccharide (LPS), thrombin, and vascular endothelial growth factor (VEGF) can disrupt these junctions, leading to endothelial hyperpermeability. This "leaky" endothelium contributes significantly to the morbidity and mortality associated with conditions like sepsis.

Vasopressin and its Receptors in the Endothelium

Vasopressin, also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating blood pressure and fluid homeostasis. Its effects are mediated through at least three G-protein coupled receptors: V1a, V1b, and V2. Both V1a and V2 receptors are expressed on endothelial cells and play distinct roles in modulating barrier function.[1][2]

-

V1a Receptors (V1aR): Primarily coupled to Gq/11 proteins, their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately influencing cytoskeletal dynamics and cell adhesion.

-

V2 Receptors (V2R): These receptors are coupled to Gs proteins.[4][5] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]

Vasopressin Agonists and Their Impact on Endothelial Barrier Function

Selepressin: A Selective V1a Receptor Agonist

Selepressin is a selective agonist for the V1a receptor.[7] Studies have shown that it can protect the endothelial barrier from disruption caused by various inflammatory stimuli.[7]

Mechanism of Action: The protective effects of selepressin on the endothelial barrier are mediated through the V1a receptor and involve a multi-faceted signaling cascade:

-

Suppression of the RhoA Pathway: Selepressin has been shown to suppress the inflammatory RhoA/myosin light chain 2 pathway, which is known to promote stress fiber formation and increase endothelial permeability.[7]

-

Activation of the Rac1 Pathway: Concurrently, selepressin triggers the barrier-protective effects of the GTPase Rac1.[7] Rac1 activation is associated with the strengthening of cell-cell junctions and the maintenance of a cortical actin cytoskeleton.

-

Induction of p53: Selepressin strongly induces the expression of the tumor suppressor protein p53, which appears to be involved in mediating its palliative effects on the endothelial barrier.[7]

Terlipressin: A V1/V2 Receptor Agonist

Terlipressin is a synthetic analogue of vasopressin with a longer half-life and acts as an agonist for both V1 and V2 receptors.[8] It has also demonstrated efficacy in improving endothelial barrier function.

Mechanism of Action: Terlipressin's effects on the endothelium are linked to the activation of the PI3K/Akt signaling pathway and the subsequent modulation of β-catenin.[8]

-

PI3K/Akt Pathway Activation: Terlipressin activates the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of GSK-3β.[8]

-

β-catenin Stabilization: Inactivation of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate and translocate to the nucleus, where it can regulate the transcription of genes involved in cell adhesion.[8][9]

-

Upregulation of Junctional Proteins: Terlipressin treatment has been shown to restore the mRNA levels of crucial junctional proteins, including VE-cadherin, occludin, and ZO-1, which are often downregulated during inflammation.[8]

Quantitative Data on Vasopressin Agonist Efficacy

The following tables summarize the available quantitative data on the effects of selepressin and terlipressin on endothelial barrier function.

| Agonist | Cell Type | Assay | Disruptor | Concentration | Effect | Reference |

| Selepressin | HLMVEC | TEER | Thrombin, VEGF, Ang-2, LPS | Concentration-dependent | Counteracts hyperpermeability | [7] |

| Terlipressin | HUVEC | TEER | IL-1β | 100 nM | Restored TER | [8] |

| Terlipressin | HUVEC | FITC-Dextran Permeability | IL-1β | 100 nM | Decreased permeability | [8] |

Table 1: Effect of Vasopressin Agonists on Endothelial Barrier Function

| Agonist | Cell Type | Target Protein | Concentration | Effect on mRNA Expression | Reference |

| Terlipressin | HUVEC | VE-cadherin | 100 nM | Significantly restored | [8] |

| Terlipressin | HUVEC | Occludin | 100 nM | Significantly restored | [8] |

| Terlipressin | HUVEC | ZO-1 | 100 nM | Significantly restored | [8] |

| Terlipressin | HUVEC | β-catenin | 100 nM | Significantly restored | [8] |

Table 2: Effect of Terlipressin on Junctional Protein Expression

Signaling Pathway Diagrams

Caption: V1a Receptor Signaling Pathway of Selepressin.

Caption: V2 Receptor Signaling Pathway of Terlipressin.

Caption: Terlipressin's β-catenin Signaling Pathway.

Detailed Experimental Protocols

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a quantitative, non-invasive method to measure the integrity of endothelial cell monolayers.

Materials:

-

Endothelial cells (e.g., HUVECs, HLMVECs)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Cell culture medium and supplements

-

EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

-

Sterile PBS

-

70% Ethanol

Protocol:

-

Cell Seeding: Seed endothelial cells onto the apical side of the Transwell® inserts at a confluent density. Culture for 2-3 days to allow for the formation of a tight monolayer.

-

Electrode Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood. Rinse the electrodes with sterile PBS before use.

-

Equilibration: Before measurement, replace the culture medium in both the apical and basal compartments with fresh, pre-warmed medium. Allow the plate to equilibrate in the incubator for at least 30 minutes.

-

Measurement:

-

Insert the shorter electrode into the apical chamber and the longer electrode into the basal chamber.

-

Ensure the electrodes are positioned consistently in each well to minimize variability.

-

Record the resistance reading in Ohms (Ω) once the value stabilizes.

-

-

Blank Measurement: Measure the resistance of a blank Transwell® insert containing only culture medium to determine the background resistance.

-

Calculation:

-

Subtract the blank resistance from the resistance of the cell-covered insert.

-

Multiply the result by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².

-

In Vitro Endothelial Permeability Assay (FITC-Dextran)

This assay measures the passage of a fluorescently labeled macromolecule (FITC-dextran) across the endothelial monolayer.

Materials:

-

Confluent endothelial cell monolayers on Transwell® inserts

-

FITC-dextran (e.g., 40 kDa or 70 kDa)

-

Phenol red-free cell culture medium

-

Fluorescence plate reader

Protocol:

-

Preparation: Wash the endothelial monolayers with pre-warmed PBS. Replace the medium in the basal chamber with fresh, phenol red-free medium.

-

Treatment: Add the vasopressin agonist or inflammatory stimulus to the apical chamber and incubate for the desired time.

-

Addition of Tracer: Add FITC-dextran to the apical chamber at a final concentration of 1 mg/mL.

-

Sampling: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basal chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basal chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Quantification: Create a standard curve with known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer. The permeability coefficient can then be calculated.

Immunofluorescence Staining for VE-cadherin and Actin

This method allows for the visualization of changes in the localization and organization of key junctional and cytoskeletal proteins.

Materials:

-

Endothelial cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-VE-cadherin, anti-β-actin)

-

Fluorescently-labeled secondary antibodies

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

Protocol:

-

Cell Treatment: Treat the cells with vasopressin agonists or inflammatory agents as required.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto slides with mounting medium, and visualize using a fluorescence microscope.

Western Blot Analysis for RhoA and Rac1 Activation

This protocol allows for the quantification of the active (GTP-bound) forms of RhoA and Rac1.

Materials:

-

Endothelial cell lysates

-

RhoA and Rac1 activation assay kits (containing GTPγS, GDP, and binding domains)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-RhoA, anti-Rac1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse treated and control cells with the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down of Active GTPases:

-

Incubate a portion of the cell lysate with the GST-fusion protein corresponding to the binding domain of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac1) coupled to agarose beads. This will specifically pull down the active, GTP-bound form of the GTPase.

-

As positive and negative controls, load a separate aliquot of lysate with non-hydrolyzable GTPγS or GDP, respectively, before the pull-down.

-

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the bound proteins and separate them by SDS-PAGE. Also, run a sample of the total cell lysate to determine the total amount of the GTPase.

-

Western Blotting: Transfer the proteins to a PVDF membrane, block, and probe with primary antibodies against RhoA or Rac1.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantification: Densitometrically quantify the bands corresponding to the active and total GTPase levels. The ratio of active to total protein indicates the level of activation.

Conclusion

Vasopressin agonists, particularly the V1a-selective agonist selepressin and the mixed V1/V2 agonist terlipressin, show significant promise in mitigating endothelial barrier dysfunction. Their distinct mechanisms of action, involving the modulation of key signaling pathways that control cytoskeletal arrangement and intercellular junction integrity, offer potential therapeutic avenues for a range of inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and molecular mechanisms of these and other compounds in the context of endothelial barrier regulation. Further research focusing on generating comprehensive dose-response data will be crucial for the clinical translation of these findings.

References

- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 5. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist Selepressin against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement of gut-vascular barrier by terlipressin reduces bacterial translocation and remote organ injuries in gut-derived sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-catenin promotes endothelial survival by regulating eNOS activity and flow-dependent anti-apoptotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology of Selective Vasopressin V1A Receptor Agonists: A Technical Guide

Introduction

The nonapeptide hormone arginine vasopressin (AVP) is a critical regulator of a wide array of physiological processes, including osmoregulation, blood pressure control, and social behaviors.[1][2] It exerts its effects through a family of G protein-coupled receptors (GPCRs) classified into three main subtypes: V1a, V1b, and V2.[2][3] The V1a receptor (V1aR) is predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and throughout the central nervous system.[3][4][5] Its activation is primarily linked to vasoconstriction, platelet aggregation, glycogenolysis, and the modulation of social behaviors such as aggression and pair bonding.[5][6]

The diverse and potent effects of AVP have spurred significant interest in developing receptor subtype-selective ligands to harness specific therapeutic benefits while avoiding the side effects associated with non-selective activation. For instance, AVP is used to manage vasodilatory hypotension in septic shock, but its concurrent activation of V2 receptors can lead to undesirable antidiuresis and other complications.[7][8] This has driven the development of selective V1a receptor agonists, which aim to provide potent vasopressor support without the V2-mediated effects.[8][9] This technical guide provides an in-depth overview of the pharmacology of selective V1a receptor agonists, detailing their signaling mechanisms, quantitative pharmacological profiles, the experimental protocols used for their characterization, and their therapeutic potential.

Core Pharmacology and Signaling

V1A Receptor Signaling Pathways

The V1a receptor is a canonical GPCR that couples primarily to the Gq/11 family of heterotrimeric G proteins.[3][10] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then activate downstream effector enzymes.[5]

The primary signaling cascade initiated by Gαq activation is the phospholipase C (PLC) pathway.[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][11]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5]

The resulting increase in intracellular Ca2+ is the principal driver of V1a-mediated physiological responses, such as smooth muscle contraction.[5] PKC activation further modulates cellular responses through the phosphorylation of various protein substrates.[6]

In addition to this canonical G protein-dependent pathway, the V1a receptor can also signal through G protein-independent mechanisms involving β-arrestins.[3][6] Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor, leading to its desensitization and internalization.[6] β-arrestins can also act as scaffolds for other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) pathway, adding another layer of complexity to V1aR signaling.[5][6]

Quantitative Pharmacology

The development of selective V1a receptor agonists requires rigorous pharmacological characterization to determine their affinity, potency, and selectivity against other vasopressin/oxytocin receptor subtypes.

Binding Affinity and Selectivity

Binding affinity is typically determined using competitive radioligand binding assays, which measure the ability of a test compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's affinity. Selectivity is assessed by comparing the Ki values across V1a, V1b, V2, and oxytocin (OT) receptors.

| Compound | Receptor | Species | Ki (nM) | Selectivity (V1b/V1a) | Selectivity (V2/V1a) | Selectivity (OT/V1a) | Reference |

| Arginine Vasopressin (AVP) | V1a | Human | 1.8 ± 0.4 | - | - | - | [4] |

| F-180 | V1a | Human | 11 | 44.5 | >90 | >90 | [12] |

| V1b | Human | 490 | [12] | ||||

| V2 | Human | >1000 | [12] | ||||

| OT | Human | >1000 | [12] | ||||

| Selepressin (FE 202158) | V1a | Human | Potent | High | High | High | [8][9] |

| OCE-205 | V1a | Human | Selective | - | No activity at relevant concentrations | - | [13] |

| Relcovaptan (SR-49059) | V1a | Human | 1.3 ± 0.2 | - | - | - | [4] |

| (Antagonist for reference) |

Note: Specific Ki values for Selepressin and OCE-205 were not detailed in the provided search results, but their high selectivity is emphasized.

Functional Potency

Functional potency measures the concentration of an agonist required to elicit a half-maximal response (EC50 or Kact) in a cell-based assay. These assays often measure the downstream consequences of receptor activation, such as calcium mobilization or inositol phosphate accumulation.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Arginine Vasopressin (AVP) | Calcium Flux | HiTSeeker AVPR1A | EC50 | 2.1 | [10] |

| Arginine Vasopressin (AVP) | Inositol Phosphate Accumulation | CHO-hV1a | Kact | 1.7 | [12] |

| F-180 | Inositol Phosphate Accumulation | CHO-hV1a | Kact | 1.7 | [12] |

| OCE-205 | In vitro functional assays | Human V1aR | Partial Agonist | ~50% max effect | [13] |

In Vivo Pharmacodynamics

The physiological effects of selective V1a agonists are evaluated in animal models, where key pharmacodynamic parameters like changes in blood pressure and duration of action are measured.

| Compound | Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Duration of Action | Reference |

| Selepressin | Anesthetized Dogs | 1-300 ng/kg/min (infusion) | +13% to 18% increase | - | [14] |

| [Phe²,Ile³,Hgn⁴,Orn(iPr)⁸]VP (FE 202158) | Anesthetized Rats | Intravenous Bolus | Potent vasopressor response | Short-acting, similar to AVP | [7][8] |

| OCE-205 | Rat (MCD model) | 10-500 µg/kg (bolus) | Dose-dependent increase (peak at 14.7 mmHg) | Plateau after 10 min | [13] |

Experimental Protocols

Characterizing selective V1a receptor agonists involves a tiered approach, starting with in vitro assays to establish affinity and potency, followed by in vivo studies to assess physiological effects and therapeutic potential.

In Vitro Assay Methodologies

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[15]

-

Objective: To measure the affinity of a test compound for the V1a receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).[8][12]

-

A high-affinity radioligand for the V1a receptor (e.g., [³H]AVP or a radioiodinated antagonist).[3][16]

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[17]

-

-

Protocol:

-

Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.[15][17]

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[17]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[15][17]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[17]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

2. Functional Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of the V1a-Gq-PLC signaling pathway.[10]

-

Objective: To determine the functional potency (EC50) of a V1a agonist.

-

Materials:

-

A cell line stably expressing the human V1a receptor (e.g., HiTSeeker AVPR1A Cell Line).[10]

-

A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

Test agonist at various concentrations.

-

A fluorescence plate reader.

-

-

Protocol:

-

Cell Plating: Plate the V1aR-expressing cells in a 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Stimulation: Add varying concentrations of the test agonist to the wells.

-

Detection: Immediately measure the change in fluorescence intensity over time using a plate reader. The peak fluorescence corresponds to the maximum calcium release.[10]

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Animal Models

Animal models are essential for evaluating the integrated physiological response to a V1a agonist and its therapeutic efficacy.

-

Vasopressor Response Model: Anesthetized, normotensive rats or dogs are commonly used.[8][14] The test compound is administered via intravenous bolus or infusion, and changes in mean arterial pressure (MAP), heart rate, and other hemodynamic parameters are continuously monitored to assess potency and duration of action.[14]

-

Septic Shock Models: Sepsis is induced in animals (e.g., sheep, rats) via methods like cecal ligation and puncture or administration of endotoxin or live bacteria (e.g., P. aeruginosa).[9][18] The ability of the V1a agonist, often as a first-line vasopressor, to restore MAP, reduce fluid requirements, and improve survival is evaluated.[9][18]

-

Portal Hypertension Models: In rats, portal hypertension can be induced by bile duct ligation (BDL) or a methionine/choline-deficient (MCD) diet.[13] The V1a agonist is administered, and its effect on reducing portal pressure while modulating systemic arterial pressure is measured, which is relevant for treating complications of cirrhosis.[13]

-

Social Behavior Models: V1a receptor knockout mice have been used to study the receptor's role in social behavior, spatial learning, and sensorimotor gating.[2] These models, along with others like the resident-intruder test, can be used to evaluate the central effects of V1a agonists.

Clinical Development and Therapeutic Applications

The primary therapeutic rationale for selective V1a agonists is in the treatment of vasodilatory shock, particularly septic shock, where they can restore vascular tone without the V2-mediated fluid retention and potential for vasodilation.[7][9]

-

Selepressin (FE 202158): This potent and selective V1a agonist was developed for septic shock.[7][8] Preclinical studies in ovine models of sepsis demonstrated that Selepressin was more effective than AVP or norepinephrine at maintaining MAP, reducing vascular leak and lung edema, and improving survival, especially when initiated early.[9][18] It has undergone clinical trials for this indication.[8]

-

OCE-205: Designed as a highly selective V1a partial agonist, OCE-205 is intended to provide a wider therapeutic window and avoid the excessive vasoconstriction that can occur with full agonists.[13] It has shown promise in rat models of portal hypertension by reducing portal pressure and increasing MAP.[13] Its development is aimed at managing complications of decompensated cirrhosis, such as hepatorenal syndrome.[13]

Beyond cardiovascular applications, the role of the V1a receptor in the central nervous system suggests potential applications for modulating social and emotional behaviors. While antagonists have been explored for conditions like autism spectrum disorder, the therapeutic potential of centrally-acting V1a agonists is an area of ongoing research.[19]

Conclusion